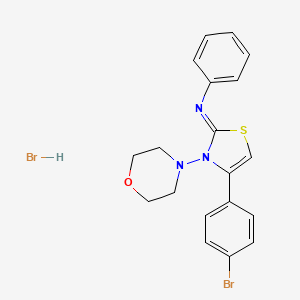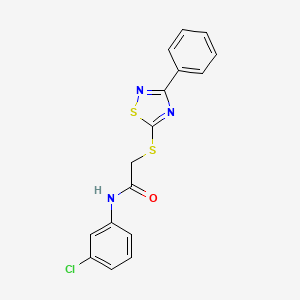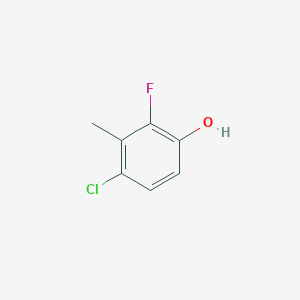
2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are important in the field of medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The specific structure of “2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide” would include these features, along with a bromine atom attached to the benzene ring and a naphthalene ring attached to the amide nitrogen .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reduction to form benzylamines .Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides can vary widely depending on their specific structure. Generally, they are solid at room temperature and have relatively high melting points .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of AB2 monomers for the development of "Willowlike" thermotropic dendrimers, including bromo and hydroxy substituted compounds, highlight advanced materials applications (Percec, V., Chu, P., & Kawasumi, M., 1994). This research contributes to the understanding of hyperbranched polymers and their potential uses in various technological applications.
Research on the high-temperature pyrolysis of brominated hydrocarbons, such as 2-bromophenol, investigates the formation of brominated dioxins and other hazardous byproducts, shedding light on environmental impacts and the need for safer disposal methods (Evans, C. S. & Dellinger, B., 2003).
Medicinal Chemistry
A series of substituted naphthalen-1-yl-acetic acid hydrazides were synthesized and evaluated for their antimicrobial properties, revealing insights into the structure-activity relationships and the importance of substituents for biological activity (Narang, R. et al., 2013).
The synthesis and reactivity of compounds like N-(1-Naphthyl)furan-2-carboxamide demonstrate the versatility of naphthyl-containing compounds in chemical synthesis, offering potential pathways for the development of new materials or pharmaceuticals (Aleksandrov, А. et al., 2017).
Fluorinated Compounds
- The synthesis of mono- and difluoronaphthoic acids, incorporating aryl carboxamides, is significant for creating biologically active compounds. Such research outlines methods for introducing fluorine atoms into naphthoic acids, which could alter the physical, chemical, or biological properties of the resulting compounds (Tagat, J. R. et al., 2002).
Mecanismo De Acción
Target of Action
The primary targets of 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide are currently unknown. This compound is structurally similar to other benzamide derivatives, which have been shown to exhibit various biological activities . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Benzamide derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to changes in the target’s conformation or activity, resulting in a biological response.
Biochemical Pathways
The biochemical pathways affected by this compound are not well-studied. Given the structural similarity to other benzamide derivatives, it’s possible that this compound could affect similar pathways. For example, some benzamide derivatives have been shown to have anti-tubercular activity, suggesting they may interfere with the biochemical pathways of Mycobacterium tuberculosis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-17-11-4-3-9-16(17)19(23)21-12-18(22)15-10-5-7-13-6-1-2-8-14(13)15/h1-11,18,22H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAAPGCEUVLQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2779469.png)
![1H-Isoindole-4-carboxylic acid, 2-[(4-fluorophenyl)methyl]-2,3-dihydro-3-oxo-](/img/structure/B2779470.png)


![methyl (2Z)-2-[(2,3-dihydro-1,4-benzodioxine-2-carbonyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2779476.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2779477.png)
![1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B2779479.png)
![2-(3,5-dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2779481.png)
![N-(4-ethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2779483.png)

![2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole](/img/structure/B2779488.png)


![2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2779492.png)
